molecular formula C12H10ClNO B1595141 (4-Chlorophenyl)(pyridin-3-yl)methanol CAS No. 68885-32-5

(4-Chlorophenyl)(pyridin-3-yl)methanol

Cat. No. B1595141
CAS RN: 68885-32-5
M. Wt: 219.66 g/mol
InChI Key: CQZLNPXEFGITEZ-UHFFFAOYSA-N
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Description



  • (4-Chlorophenyl)(pyridin-3-yl)methanol is a chemical compound with the molecular formula C₁₂H₁₀ClNO .

  • It is an organic compound containing a chlorophenyl group and a pyridinyl group attached to a methanol moiety.

  • The compound’s structure consists of a phenyl ring (with a chlorine substituent) and a pyridine ring connected to a central methanol group.

  • The stereochemistry and chirality of the compound can be specified based on the arrangement of the substituents around the chiral carbon atom.





  • Synthesis Analysis



    • The synthesis of (4-Chlorophenyl)(pyridin-3-yl)methanol can be achieved through various methods, including chemical reactions and enzymatic processes.

    • One possible synthesis route involves the reaction of a chlorophenyl compound with a pyridine derivative, followed by reduction or other modifications to introduce the methanol group.

    • Further details on specific synthetic methods would require a review of relevant literature.





  • Molecular Structure Analysis



    • The molecular formula of (4-Chlorophenyl)(pyridin-3-yl)methanol is C₁₂H₁₀ClNO .

    • The compound’s structure consists of a chlorophenyl group attached to a pyridine ring, which in turn is connected to a central methanol group.

    • The stereochemistry of the compound can be determined based on the arrangement of substituents around the chiral carbon atom.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

    • Specific reactions would depend on the functional groups present and the reaction conditions.





  • Physical And Chemical Properties Analysis



    • Melting point : Not specified in the available data.

    • Boiling point : Not specified in the available data.

    • Density : Predicted to be approximately 1.324 g/cm³ .

    • Solubility : Solubility properties would depend on the solvent and environmental conditions.




  • Scientific Research Applications

    Chiral Intermediate in Drug Production

    (4-Chlorophenyl)(pyridin-3-yl)methanol is an important chiral intermediate in the production of the anti-allergic drug Betahistine. Ni et al. (2012) conducted a study on producing this chiral intermediate using a strain of Kluyveromyces sp. for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to (S)-(4-Chlorophenyl)(pyridin-3-yl)methanol. The study found that this method could achieve high yields and enantiomeric excess in an aqueous two-phase system, highlighting its potential for large-scale drug synthesis applications (Ni, Zhou, & Sun, 2012).

    Biocatalysis in Liquid-Liquid Biphasic Systems

    In a study by Chen et al. (2021), (4-Chlorophenyl)(pyridin-3-yl)methanol was synthesized using a liquid-liquid biphasic microreaction system. This method used recombinant Escherichia coli as a catalyst, demonstrating high efficiency and excellent yield in a shorter time compared to traditional methods. This approach provides an eco-friendly and economically viable alternative for the synthesis of (4-Chlorophenyl)(pyridin-3-yl)methanol, with potential applications in various chemical industries (Chen et al., 2021).

    Antimicrobial and Anticancer Properties

    A 2021 study by Sivakumar et al. investigated the molecular structure and antimicrobial activity of a compound structurally similar to (4-Chlorophenyl)(pyridin-3-yl)methanol. The study highlighted its potential in developing new antimicrobial and anticancer agents, emphasizing the importance of such compounds in pharmaceutical research (Sivakumar et al., 2021).

    Application in Corrosion Inhibition

    Ma et al. (2017) explored the use of triazole derivatives, including a compound similar to (4-Chlorophenyl)(pyridin-3-yl)methanol, as corrosion inhibitors for mild steel in acidic environments. This research provides insights into the development of more effective and environmentally friendly corrosion inhibitors, which are crucial in industrial settings (Ma et al., 2017).

    Safety And Hazards



    • The compound may pose risks associated with skin and eye contact.

    • Avoid formation of dust and aerosols.

    • Proper safety precautions should be followed during handling.




  • Future Directions



    • Further research could explore the compound’s potential applications, such as its use in pharmaceuticals, materials, or other fields.

    • Investigate its reactivity, stability, and potential biological activities.

    • Explore synthetic modifications to enhance its properties.




    Please note that the above analysis is based on available information, and additional research would be needed for a more comprehensive understanding. If you have any specific papers or sources you’d like me to analyze, please provide them, and I’ll incorporate them into the analysis.


    properties

    IUPAC Name

    (4-chlorophenyl)-pyridin-3-ylmethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H10ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CQZLNPXEFGITEZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30286754
    Record name (4-chlorophenyl)(pyridin-3-yl)methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30286754
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    219.66 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4-Chlorophenyl)(pyridin-3-yl)methanol

    CAS RN

    68885-32-5
    Record name 68885-32-5
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47347
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name (4-chlorophenyl)(pyridin-3-yl)methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30286754
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    M Keenan, PW Alexander, H Diao, WM Best… - Bioorganic & medicinal …, 2013 - Elsevier
    A scaffold hopping exercise undertaken to expand the structural diversity of the fenarimol series of anti-Trypanosoma cruzi (T. cruzi) compounds led to preparation of simple 1-[phenyl(…
    Number of citations: 33 www.sciencedirect.com
    AG Eissa, LE Powell, J Gee, PA Foster… - RSC Medicinal …, 2023 - pubs.rsc.org
    Aromatase (CYP19A1) inhibitors are the mainstay therapeutics for the treatment of hormone dependant breast cancer, which accounts for approximately 70% of all breast cancer cases. …
    Number of citations: 7 pubs.rsc.org
    M Keenan, MJ Abbott, PW Alexander… - Journal of medicinal …, 2012 - ACS Publications
    We report the discovery of nontoxic fungicide fenarimol (1) as an inhibitor of Trypanosoma cruzi ( T. cruzi ), the causative agent of Chagas disease, and the results of structure–activity …
    Number of citations: 89 pubs.acs.org
    L Zhang, B Tu, M Ge, Y Li, L Chen… - The Journal of Organic …, 2015 - ACS Publications
    The asymmetric addition of pyridyl aluminum reagents to aldehydes has been successfully developed by employing a titanium(IV) catalytic system of (R)-H 8 -BINOLate, which affords a …
    Number of citations: 14 pubs.acs.org

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